REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[Cl:12][CH2:13][C:14](OC)(OC)OC>>[Br:11][C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:6][C:14]([CH2:13][Cl:12])=[N:1]2)=[CH:7][CH:8]=1
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Name
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|
Quantity
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27 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)N)C=CC(=C1)Br
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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ClCC(OC)(OC)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Evaporate the mixture fully
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Type
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CUSTOM
|
Details
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triturate with ether
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Type
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CUSTOM
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Details
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to collect 28 g of 7-bromo-2-chloromethyl-3H-quinazolin-4-one as a white solid
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Name
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|
Type
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|
Smiles
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BrC1=CC=C2C(NC(=NC2=C1)CCl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |